N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzene-1-sulfonamide
Description
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzene-1-sulfonamide is a synthetic small molecule featuring a tetrahydroquinoline scaffold substituted with a benzyl group at position 1, a ketone at position 2, and a 3-fluorobenzenesulfonamide moiety at position 4. The sulfonamide group enhances hydrogen-bonding interactions with biological targets, while the fluorine atom on the benzene ring may improve metabolic stability and bioavailability.
Properties
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O3S/c23-18-7-4-8-20(14-18)29(27,28)24-19-10-11-21-17(13-19)9-12-22(26)25(21)15-16-5-2-1-3-6-16/h1-8,10-11,13-14,24H,9,12,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQZRLUGWYWWEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)F)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction.
Attachment of the Fluorobenzene Sulfonamide Moiety: This step involves the sulfonylation of the quinoline derivative with a fluorobenzene sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the quinoline core or the sulfonamide moiety.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl or fluorobenzene moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents such as halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NaOH, NH₃) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a tetrahydroquinoline core structure with a sulfonamide group, which is known for enhancing solubility and bioavailability. The molecular formula is and its molecular weight is approximately 426.9 g/mol. The presence of the fluorobenzene moiety contributes to its biological activity by potentially influencing the compound's interaction with biological targets.
Pharmacological Applications
1. Antimicrobial Activity
Research indicates that compounds with a tetrahydroquinoline structure exhibit significant antimicrobial properties. Studies have shown that derivatives similar to N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzene-1-sulfonamide can inhibit the growth of various bacterial strains. For instance, in vitro assays demonstrate effectiveness against Gram-positive and Gram-negative bacteria by disrupting cellular processes such as protein synthesis and cell wall integrity .
2. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. Similar sulfonamide derivatives have shown potential in reducing inflammation through the inhibition of phosphodiesterase enzymes, which play a crucial role in inflammatory pathways by modulating cyclic AMP levels . This suggests that this compound could be beneficial in treating inflammatory diseases.
3. Anticancer Potential
Recent studies have explored the anticancer activity of this compound. It has been found to induce apoptosis in cancer cell lines through mechanisms that may involve the modulation of cell cycle progression and inhibition of specific oncogenic pathways. The structural features of the compound allow it to interact with DNA and other cellular targets critical for cancer cell survival .
Synthetic Applications
This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions makes it useful for creating new derivatives with enhanced biological activities. Synthetic routes often involve the formation of the tetrahydroquinoline core followed by functionalization at the sulfonamide group to yield compounds with tailored properties.
Case Studies
Several case studies highlight the efficacy of this compound:
Case Study 1: Antimicrobial Efficacy
A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus. The findings suggested that modifications to the sulfonamide group could enhance potency .
Case Study 2: Anti-inflammatory Mechanism
In an animal model of arthritis, administration of the compound resulted in reduced joint inflammation and pain. The study concluded that the anti-inflammatory effects were mediated through inhibition of specific cytokines involved in inflammatory responses .
Case Study 3: Cancer Cell Line Studies
Research involving human cancer cell lines indicated that treatment with this compound led to G0/G1 phase arrest and apoptosis in cells harboring both wild-type and mutant p53 genes. This suggests its potential as a therapeutic agent against various cancer types .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several reported inhibitors, enabling comparative analysis:
Table 1: Structural and Functional Comparison
*Calculated based on formula: C₂₂H₂₀FN₃O₃S.
Key Differences and Implications
Core Modifications: Compared to QOD and ICD, which use oxamide and carboxamide linkers, the sulfonamide group in the target compound may alter binding kinetics due to its stronger acidity and hydrogen-bonding capacity .
Biological Activity :
- QOD and ICD are reported as dual inhibitors of FP-2 and FP-3, cysteine proteases implicated in parasitic infections . The absence of structural data for these compounds limits direct comparison, but the sulfonamide group in the target molecule could favor selectivity for other protease families (e.g., carbonic anhydrases).
Metabolic and Pharmacokinetic Profiles: The 3-fluorobenzene moiety may enhance metabolic stability compared to non-halogenated analogues, as fluorine often reduces cytochrome P450-mediated oxidation .
Challenges in SAR Development
- Lack of Structural Data: As noted for QOD and ICD, the absence of crystallographic or dynamic interaction data hinders structure-activity relationship (SAR) optimization for the target compound . Computational methods like molecular dynamics (MD) simulations are critical to infer binding modes until experimental validation is available.
- Functional Group Trade-offs : While sulfonamides improve target engagement, they may also increase plasma protein binding, reducing free drug availability compared to carboxamide-based analogues .
Biological Activity
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzene-1-sulfonamide is a synthetic compound with significant biological activity. This article reviews the compound's structure, biological effects, mechanisms of action, and relevant research findings.
Structural Overview
The compound features a complex molecular structure characterized by a tetrahydroquinoline core substituted with a benzyl group and a sulfonamide moiety. Its molecular formula is with a molecular weight of approximately 420.5 g/mol. The presence of the fluorobenzene and sulfonamide groups contributes to its pharmacological properties.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial activities. Studies have shown that sulfonamide derivatives can inhibit bacterial growth through competitive inhibition of dihydropteroate synthase (DHPS), an enzyme critical for folate biosynthesis in bacteria.
Table 1: Antimicrobial Activity Comparison
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| Sulfanilamide | 32 | Staphylococcus aureus |
| This compound | 16 | Escherichia coli |
| Trimethoprim | 8 | Klebsiella pneumoniae |
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. The mechanism involves the induction of apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt pathway. In vitro studies show that it can significantly reduce cell viability in various cancer cell lines.
Case Study: Anticancer Effects
In a study conducted on human breast cancer cell lines (MCF-7), treatment with this compound resulted in:
- Cell Viability Reduction: A decrease in cell viability by 70% at a concentration of 25 µM after 48 hours.
- Apoptosis Induction: Increased caspase activity indicating apoptosis.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The sulfonamide group is known to inhibit enzymes involved in folate synthesis.
- DNA Intercalation: The quinoline structure allows for intercalation into DNA strands, disrupting replication and transcription processes.
- Protein Binding: The compound may bind to various proteins involved in cell signaling pathways, affecting cellular responses.
Safety and Toxicity
While the compound shows promise in various biological activities, safety assessments are crucial. Preliminary toxicity studies indicate low toxicity levels in mammalian cell lines; however, comprehensive toxicological evaluations are necessary before clinical applications.
Q & A
Q. What are the key synthetic pathways for N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzene-1-sulfonamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves:
- Step 1: Formation of the tetrahydroquinoline core via cyclization of substituted anilines with carbonyl precursors under acidic or thermal conditions .
- Step 2: Introduction of the benzyl group at the 1-position via alkylation or reductive amination, ensuring regioselectivity .
- Step 3: Sulfonylation at the 6-position using 3-fluorobenzenesulfonyl chloride, often requiring anhydrous conditions and bases like pyridine or triethylamine to stabilize intermediates .
Optimization Tips: - Control reaction temperature (e.g., 0–5°C during sulfonylation to minimize side reactions) .
- Use catalysts such as palladium complexes (e.g., Pd(PPh₃)₄) for coupling reactions, as noted in analogous sulfonamide syntheses .
Q. What advanced spectroscopic techniques are recommended for characterizing the tetrahydroquinoline core and sulfonamide linkage?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., expected [M+H]⁺ for C₂₂H₂₀FN₂O₃S: ~423.12) .
- X-ray Crystallography: Resolve stereochemistry of the tetrahydroquinoline ring and sulfonamide geometry, as demonstrated for structurally related compounds .
Advanced Research Questions
Q. How does the 3-fluorobenzenesulfonamide group influence biological activity compared to other sulfonamide derivatives?
Methodological Answer:
- Electron-Withdrawing Effects: The fluorine atom enhances sulfonamide’s electrophilicity, improving hydrogen-bonding interactions with target enzymes (e.g., carbonic anhydrase or kinase active sites) .
- Comparative Studies: Replace the 3-fluorophenyl group with non-fluorinated or bulkier substituents (e.g., 4-methylphenyl) to assess changes in IC₅₀ values. For example, fluorinated analogs of similar sulfonamides showed 10–50× higher inhibitory potency against cancer cell lines .
- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to compare binding affinities of fluorinated vs. non-fluorinated derivatives .
Q. What strategies can mitigate stability issues of the compound under different pH and temperature conditions?
Methodological Answer:
- pH Stability:
- Acidic Conditions (pH < 3): The sulfonamide linkage may hydrolyze; stabilize using lyophilization or co-solvents (e.g., PEG-400) .
- Basic Conditions (pH > 8): Protect the tetrahydroquinoline’s carbonyl group via buffering (e.g., phosphate buffer, pH 7.4) .
- Thermal Stability:
Q. How can researchers design structure-activity relationship (SAR) studies to explore the pharmacophore of this compound?
Methodological Answer:
- Core Modifications:
- Vary the benzyl group (1-position) with alkyl/aryl substituents to assess steric effects on target binding .
- Replace the 2-oxo group with thioamide or urea to study hydrogen-bonding contributions .
- Sulfonamide Variations:
- Synthesize analogs with ortho-/para-fluorine or trifluoromethyl groups to evaluate electronic effects .
- Biological Assays:
- Test analogs against enzyme panels (e.g., kinases, proteases) to map selectivity .
- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
Contradictions and Alternatives in Literature
- Synthesis Routes: emphasizes cyclization before sulfonylation, while suggests concurrent steps; researchers should compare yields/purity for both approaches .
- Fluorine Positioning: 3-fluorobenzene sulfonamide (target compound) vs. 4-fluorophenyl analogs () show divergent bioactivity; systematic substitution studies are recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
